molecular formula C25H18F3N5O3 B2959451 2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1105214-59-2

2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2959451
CAS RN: 1105214-59-2
M. Wt: 493.446
InChI Key: IJRFBXWAZRXCEM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with the molecular formula C26H23N5O3 . It is also known by other names such as CHEMBL4973673 and AKOS021701856 . The compound has a molecular weight of 453.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a [1,2,4]triazolo[4,3-a]quinoxaline core . It also contains a 4-methylphenoxy group and a 3-(trifluoromethyl)phenyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 453.5 g/mol, an XLogP3-AA value of 4.7, and a topological polar surface area of 86.6 Ų . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .

Scientific Research Applications

Antiviral Applications

The [1,2,4]triazolo[4,3-a]quinoxaline core of CHEMBL4534750 has been explored for its potential antiviral properties. Compounds with this core structure have been synthesized and evaluated for their ability to inhibit viral replication. Some derivatives have shown promising activity, particularly compound 8b, which exhibited significant antiviral activity in plaque-reduction assays .

Antimicrobial Activities

This compound’s structure is conducive to antimicrobial activity. The presence of a triazole ring, similar to that found in antifungal drugs like voriconazole and posaconazole, suggests potential efficacy against fungal infections. Additionally, quinoxalines have demonstrated broad-spectrum antibacterial activity, which supports the exploration of CHEMBL4534750 as an antimicrobial agent .

Anticancer Potential

The DNA intercalation activities of [1,2,4]triazolo[4,3-a]quinoxaline derivatives position them as potential anticancer agents. Novel derivatives have been designed and synthesized, with some showing inhibitory effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells. Molecular docking studies have further elucidated the binding modes of these compounds with DNA active sites, providing insights into their mechanism of action .

Anti-Inflammatory Properties

Derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been reported to exhibit anti-inflammatory activity. This is particularly relevant for the development of new therapeutic agents that can modulate inflammatory responses in various diseases .

Enzyme Inhibition

The structural features of CHEMBL4534750 suggest potential as enzyme inhibitors. The triazoloquinoxaline core has been associated with inhibition of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These properties could be harnessed for the treatment of conditions where enzyme regulation is therapeutic .

Drug Design and Development

The unique structure of CHEMBL4534750 makes it a valuable scaffold for drug design and development. Its ability to interact with various biological targets allows for the rational design of new drugs with specific activities. The compound’s bioactive profile can be modified through structural changes to enhance its pharmacological properties .

Future Directions

While specific future directions for this compound were not found in the retrieved data, similar compounds have shown promise in areas such as cancer immunotherapy and as potential antiviral and antimicrobial agents .

properties

IUPAC Name

2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N5O3/c1-15-9-11-18(12-10-15)36-23-22-31-32(24(35)33(22)20-8-3-2-7-19(20)30-23)14-21(34)29-17-6-4-5-16(13-17)25(26,27)28/h2-13H,14H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRFBXWAZRXCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

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